1-[(Tert-butoxy)carbonyl]-3-isocyanopyrrolidine
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Overview
Description
1-[(Tert-butoxy)carbonyl]-3-isocyanopyrrolidine is a compound that belongs to the class of organic compounds known as carboxylic acid esters. These compounds are characterized by the presence of a carbonyl group attached to an alkyl or aryl moiety through an oxygen atom. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group in organic synthesis, particularly for amines, due to its stability under various reaction conditions and its ease of removal .
Preparation Methods
The synthesis of 1-[(Tert-butoxy)carbonyl]-3-isocyanopyrrolidine typically involves the reaction of pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile (MeCN), under ambient or slightly elevated temperatures .
Industrial production methods for this compound may involve the use of flow microreactor systems, which allow for efficient and scalable synthesis. These systems enable the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, resulting in a more efficient and versatile process .
Chemical Reactions Analysis
1-[(Tert-butoxy)carbonyl]-3-isocyanopyrrolidine undergoes several types of chemical reactions, including:
Oxidation and Reduction:
Substitution Reactions: The Boc group can be selectively cleaved in the presence of other protecting groups using reagents such as aluminum chloride (AlCl3) or trimethylsilyl iodide (TMSI) followed by methanolysis.
The major products formed from these reactions include the deprotected amine and various intermediates depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]-3-isocyanopyrrolidine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-3-isocyanopyrrolidine primarily involves the protection and deprotection of amine groups. The Boc group is introduced to the amine under basic conditions, forming a stable carbamate linkage. The deprotection process involves the cleavage of the Boc group under acidic conditions, resulting in the formation of the free amine .
Comparison with Similar Compounds
1-[(Tert-butoxy)carbonyl]-3-isocyanopyrrolidine can be compared with other similar compounds that also use the Boc group for protection, such as:
1-(Tert-butoxycarbonyl)piperazine: Similar in structure and function, used for protecting amines in organic synthesis.
N-Boc protected heteroarenes: These compounds, such as N-Boc protected indoles and pyrroles, are used in the synthesis of complex molecules and have similar deprotection strategies.
The uniqueness of this compound lies in its specific structure and the stability of the Boc group under various reaction conditions, making it a valuable tool in synthetic organic chemistry.
Properties
IUPAC Name |
tert-butyl 3-isocyanopyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-6-5-8(7-12)11-4/h8H,5-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOTXXVUCIOSMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)[N+]#[C-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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